



An In-Depth Technical Guide to 5,5dimethyltetrahydrofuran-3-ol

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

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This technical guide provides a comprehensive overview of the core properties of **5,5-dimethyltetrahydrofuran-3-ol**, a substituted tetrahydrofuran derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides generalized experimental protocols and potential biological significance based on related structures.

Core Properties and Data

5,5-dimethyltetrahydrofuran-3-ol is a heterocyclic organic compound. Its basic properties are summarized below.



Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₂	[1]
Molecular Weight	116.16 g/mol	[1]
CAS Number	29848-46-2	[1][2]
Boiling Point	84 °C at 15 Torr	N/A
Density	0.992 g/cm³ at 22 °C	N/A
Melting Point	No data available	
Solubility	No data available	

Experimental Protocols

While specific protocols for the synthesis and analysis of **5,5-dimethyltetrahydrofuran-3-ol** are not readily available, the following sections describe generalized methodologies based on the synthesis and analysis of similar substituted tetrahydrofuranols.[3]

Synthesis: Intramolecular Cyclization of a Diol

A common and effective method for the synthesis of substituted tetrahydrofurans is the acid-catalyzed intramolecular cyclization of a corresponding diol.[3] For **5,5-dimethyltetrahydrofuran-3-ol**, the precursor would be 2,2-dimethyl-1,4-pentanediol.

Reaction Scheme:

Materials:

- 2,2-dimethyl-1,4-pentanediol
- A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)
- An appropriate high-boiling point solvent (e.g., toluene or xylene)
- Dean-Stark apparatus for water removal
- Standard laboratory glassware for reflux and distillation



- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,2dimethyl-1,4-pentanediol and the chosen solvent.
- Add a catalytic amount of the acid catalyst.
- Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst by washing the organic layer with a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like **5,5-dimethyltetrahydrofuran-3-ol**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
- Helium as the carrier gas.

Procedure:

- Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
- Injection: Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet. The inlet is heated to ensure rapid vaporization of the sample.
- Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to elute compounds over a range of boiling points.
- Detection and Identification: As the separated components elute from the column, they enter
 the mass spectrometer. The molecules are ionized (typically by electron impact), and the
 resulting fragments are separated by their mass-to-charge ratio. The resulting mass
 spectrum provides a molecular fingerprint that can be used to identify the compound by
 comparison with spectral libraries or by interpretation of the fragmentation pattern. The
 retention time from the gas chromatogram also aids in identification.

Diagrams

Experimental Workflow

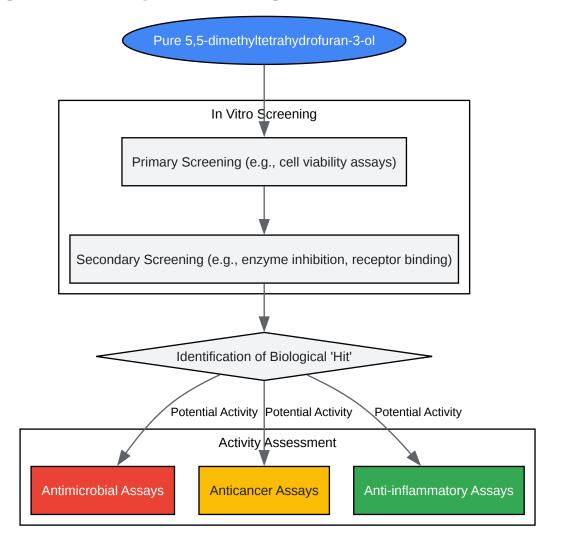




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Caption: Generalized workflow for the synthesis and analysis of **5,5-dimethyltetrahydrofuran-3-ol**.

Biological Activity Screening



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Caption: Conceptual workflow for screening the biological activity of **5,5-dimethyltetrahydrofuran-3-ol**.

Biological Significance

While no specific biological activities have been reported for **5,5-dimethyltetrahydrofuran-3-ol**, the tetrahydrofuran moiety is a common structural motif in a vast number of biologically active natural products.[4] Derivatives of tetrahydrofuran have been shown to exhibit a wide range of pharmacological properties, including:

- Anticancer Activity: Some natural products containing a tetrahydrofuran core, such as annonaceous acetogenins, have demonstrated potent cytotoxicity against cancer cell lines.
 [4]
- Antimicrobial and Antifungal Effects: The tetrahydrofuran scaffold is present in various compounds with known antimicrobial and antifungal properties.[4]
- Anti-inflammatory Activity: Certain derivatives have been investigated for their antiinflammatory potential.

The presence of a hydroxyl group and dimethyl substitution on the tetrahydrofuran ring of **5,5-dimethyltetrahydrofuran-3-ol** could influence its biological activity and pharmacokinetic properties. Further research, including in vitro screening against various cell lines and microbial strains, is necessary to elucidate the specific biological profile of this compound. The hydroxyl group, in particular, can serve as a handle for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.

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